N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
Descripción
N-{[4-(3,4-Dichlorophenyl)-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}-2-(Trifluoromethyl)Benzamide is a triazole-based benzamide derivative characterized by:
- A 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a methylsulfanyl group at position 3.
- A benzamide moiety functionalized with a trifluoromethyl group at position 2, linked via a methylene bridge to the triazole ring.
This structural configuration confers distinct electronic, steric, and lipophilic properties, making it a candidate for diverse pharmacological applications, particularly in antimicrobial and anticancer research .
Propiedades
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4OS/c1-29-17-26-25-15(27(17)10-6-7-13(19)14(20)8-10)9-24-16(28)11-4-2-3-5-12(11)18(21,22)23/h2-8H,9H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUKCMFLGCYHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C14H12Cl2F3N5S
- Molecular Weight : 387.24 g/mol
- IUPAC Name : N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide have shown effectiveness against various bacterial strains. Studies conducted on related triazole compounds demonstrated that they inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| Triazole A | Moderate | 25 |
| Triazole B | High | 10 |
| N-{[...]} | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been extensively studied. Compounds with similar structures have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro assays indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs.
For example:
- COX-1 Inhibition : IC50 values ranged from 19.45 to 28.39 µM for various derivatives.
- COX-2 Inhibition : Notable IC50 values were recorded at approximately 23.8 µM for some compounds .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly influence the biological activity of triazole derivatives. The presence of electron-withdrawing groups (like trifluoromethyl) enhances the anti-inflammatory activity while substituents like methyl sulfide contribute to antimicrobial properties.
Case Studies
- In Vivo Studies : A study involving carrageenan-induced paw edema in rats highlighted the anti-inflammatory efficacy of triazole derivatives similar to N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide. The results indicated a significant reduction in edema comparable to standard treatments like indomethacin.
- Molecular Docking Studies : Docking analyses have shown that these compounds interact favorably with COX enzymes, suggesting a mechanism for their anti-inflammatory effects. For instance, one study reported that a related triazole derivative exhibited binding affinities similar to celecoxib .
Comparación Con Compuestos Similares
Structural Comparison
The table below highlights key structural variations and similarities among triazole-benzamide derivatives:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s 3,4-dichlorophenyl and trifluoromethyl groups increase LogP (~4.2), favoring membrane permeability but limiting aqueous solubility .
- Metabolic Stability: Methylsulfanyl groups in the target compound reduce oxidative metabolism compared to ethylsulfanyl analogs ().
- Hydrogen-Bonding Capacity: The absence of amino or hydroxyl groups in the target compound reduces polar surface area (PSA: ~80 Ų), impacting solubility but enhancing blood-brain barrier penetration .
Uniqueness and Advantages of the Target Compound
The synergy of its 3,4-dichlorophenyl (strong electron-withdrawing effect), methylsulfanyl (moderate lipophilicity), and trifluoromethyl benzamide (metabolic resistance) distinguishes it from analogs. These features collectively enhance:
Target Binding Affinity: Chlorine atoms improve interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
Stability: Methylsulfanyl resists hydrolysis better than sulfonamide or amino groups .
Selectivity: The trifluoromethyl group minimizes off-target effects compared to non-halogenated benzamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
